molecular formula C12H13N B1523617 4-Methylnaphthalen-1-ylmethylamine CAS No. 771580-36-0

4-Methylnaphthalen-1-ylmethylamine

Cat. No. B1523617
CAS RN: 771580-36-0
M. Wt: 171.24 g/mol
InChI Key: NCDLIEZHVXCBMD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Methylnaphthalen-1-ylmethylamine can be analyzed using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which enables the determination of three-dimensional molecular structures from sub-μm microcrystals .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methylnaphthalen-1-ylmethylamine can be inferred from its molecular structure. It is a monoamine alkaloid with a molecular weight of 171.24 g/mol. More detailed properties like melting point, boiling point, density, etc., are not explicitly mentioned in the literature .

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC) Applications

4-Methylnaphthalen-1-ylmethylamine and its derivatives find application in high-performance liquid chromatography. For instance, a study by Gatti et al. (1990) explored the use of the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a derivative, as a fluorogenic labeling reagent in HPLC for analyzing biologically important thiols like glutathione and cysteine. This compound reacts selectively and rapidly with thiols to produce fluorescent adducts, detectable through HPLC and fluorimetrically (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

DNA Interaction and Drug Candidate Potential

Another study by Kurt et al. (2020) discusses the synthesis of novel Schiff base ligands derived from reactions involving compounds like 2-hydroxy-1-naphthaldehyde, closely related to 4-Methylnaphthalen-1-ylmethylamine. These ligands, upon binding with metal ions, demonstrated DNA binding activity. This suggests potential applications in drug development, as the study indicates these compounds could be suitable drug candidates (Kurt, Temel, Atlan, & Kaya, 2020).

Chemo-Sensor Development

The compound and its derivatives have also been utilized in the development of chemo-sensors. For example, Jo et al. (2014) synthesized a new chemo-sensor based on the combination of 2-hydroxy-1-naphthaldehyde and other compounds for the selective colorimetric sensing of copper ions in aqueous solutions. This application demonstrates the utility of 4-Methylnaphthalen-1-ylmethylamine derivatives in environmental monitoring and potentially in medical diagnostics (Jo, Park, Na, Choi, You, & Cheal Kim, 2014).

Pharmaceutical Formulation Analysis

Applications in pharmaceutical formulations are also significant. Gatti et al. (1990) described the application of a derivative for the determination of L-cysteine and mesna in pharmaceutical formulations. This indicates the compound's relevance in quality control and drug formulation analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

properties

IUPAC Name

(4-methylnaphthalen-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-7H,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDLIEZHVXCBMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695375
Record name 1-(4-Methylnaphthalen-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylnaphthalen-1-yl)methanamine

CAS RN

771580-36-0
Record name 1-(4-Methylnaphthalen-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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